molecular formula C12H22O11 B1243237 fagopyritol A1

fagopyritol A1

Cat. No.: B1243237
M. Wt: 342.3 g/mol
InChI Key: VCWMRQDBPZKXKG-FDYPKGGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fagopyritol A1 is an alpha-D-galactoside having a 1D-chiro-inositol substituent at the anomeric position. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(1R,2S,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6+,7+,8-,9+,10-,11?,12-/m1/s1

InChI Key

VCWMRQDBPZKXKG-FDYPKGGJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O

Synonyms

fagopyritol A1
O-alpha-D-galactopyranosyl-(1-3)-D-chiro-inositol

Origin of Product

United States

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